

# protocols for assessing colistin synergy with other antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Colistin*

Cat. No.: *B15560248*

[Get Quote](#)

## Application Notes and Protocols for Assessing Colistin Synergy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of **colistin** with other antibiotics against multidrug-resistant bacteria. The following sections outline the principles, methodologies, and data interpretation for the most common *in vitro* synergy testing methods: the checkerboard assay and the time-kill assay.

## Introduction

The rise of multidrug-resistant Gram-negative bacteria has led to the reintroduction of **colistin** as a last-resort therapeutic option. However, the increasing reports of **colistin** resistance and its potential for toxicity necessitate strategies to optimize its efficacy. Combination therapy, where **colistin** is used in conjunction with other antibiotics, has emerged as a promising approach to enhance its antibacterial activity, reduce the required dosage, and potentially prevent the development of resistance.<sup>[1][2][3][4]</sup>

The primary mechanism behind **colistin**'s synergistic potential lies in its ability to disrupt the outer membrane of Gram-negative bacteria. By binding to and displacing divalent cations from the lipopolysaccharide (LPS) layer, **colistin** increases the permeability of the outer membrane.

This disruption facilitates the entry of other antibiotics that would otherwise be excluded, allowing them to reach their intracellular targets and exert their antimicrobial effects.<sup>[5]</sup>

This document provides standardized protocols for in vitro synergy testing to aid researchers in the systematic evaluation of **colistin**-based antibiotic combinations.

## Data Presentation: Summary of Colistin Synergy

The following tables summarize the synergistic interactions of **colistin** with various antibiotics against common multidrug-resistant pathogens, as determined by the checkerboard method (Fractional Inhibitory Concentration Index - FICI) and time-kill assays.

### Table 1: Colistin Synergy Determined by Checkerboard Assay (FICI)

| Pathogen                | Antibiotic Combination            | FICI Range              | Interpretation                                  |
|-------------------------|-----------------------------------|-------------------------|-------------------------------------------------|
| Acinetobacter baumannii | Colistin + Vancomycin             | ≤0.5                    | Synergy                                         |
| Acinetobacter baumannii | Colistin + Rifampin               | ≤0.5                    | Synergy                                         |
| Acinetobacter baumannii | Colistin + Meropenem              | ≤0.5                    | Synergy                                         |
| Acinetobacter baumannii | Colistin + Imipenem               | ≤0.5                    | Synergy                                         |
| Acinetobacter baumannii | Colistin + Ceftazidime            | ≤0.5                    | Synergy                                         |
| Acinetobacter baumannii | Colistin + Aztreonam              | ≤0.5                    | Synergy                                         |
| Pseudomonas aeruginosa  | Colistin + Rifampin               | Indifference to Synergy | Strain-dependent synergy                        |
| Pseudomonas aeruginosa  | Colistin + Ceftazidime- Avibactam | Additive to Synergy     | Synergy observed against CZA-resistant isolates |
| Klebsiella pneumoniae   | Colistin + Rifampin               | ≤0.5                    | Synergy                                         |
| Klebsiella pneumoniae   | Colistin + Meropenem              | ≤0.5                    | Synergy                                         |
| Klebsiella pneumoniae   | Colistin + Tigecycline            | Indifference to Synergy | Synergy observed in some isolates               |
| Klebsiella pneumoniae   | Colistin + Levofloxacin           | ≤0.5                    | Synergy                                         |
| Klebsiella pneumoniae   | Colistin + Amikacin               | ≤0.5                    | Synergy                                         |

|                  |                      |                     |                                          |
|------------------|----------------------|---------------------|------------------------------------------|
| Escherichia coli | Colistin + Meropenem | Additive to Synergy | Synergy observed in a subset of isolates |
|------------------|----------------------|---------------------|------------------------------------------|

Note: FICI  $\leq$  0.5 indicates synergy; 0.5  $<$  FICI  $\leq$  4 indicates no interaction (additive or indifference); FICI  $>$  4 indicates antagonism. The interpretation of results can be strain-dependent.

**Table 2: Colistin Synergy Determined by Time-Kill Assay**

| Pathogen                | Antibiotic Combination | Observation                                                | Interpretation |
|-------------------------|------------------------|------------------------------------------------------------|----------------|
| Acinetobacter baumannii | Colistin + Vancomycin  | $\geq 2$ log10 CFU/mL decrease vs most active single agent | Synergy        |
| Acinetobacter baumannii | Colistin + Rifampin    | $\geq 2$ log10 CFU/mL decrease vs most active single agent | Synergy        |
| Acinetobacter baumannii | Colistin + Meropenem   | $\geq 2$ log10 CFU/mL decrease vs most active single agent | Synergy        |
| Pseudomonas aeruginosa  | Colistin + Rifampin    | $\geq 2$ log10 CFU/mL decrease vs most active single agent | Synergy        |
| Klebsiella pneumoniae   | Colistin + Meropenem   | Regrowth prevention at 24h and 48h                         | Synergy        |

Note: Synergy in a time-kill assay is typically defined as a  $\geq 2$  log10 decrease in CFU/mL between the combination and its most active constituent at a specific time point (e.g., 24 hours).

## Experimental Protocols

### Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the in vitro interaction between two antimicrobial agents.

- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial suspension equivalent to a 0.5 McFarland standard
- Stock solutions of **colistin** and the partner antibiotic
- Multichannel pipette
- Incubator (35°C ± 2°C)
- Microplate reader (optional, for spectrophotometric reading)
- Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Prepare Antibiotic Dilutions:
  - In a 96-well plate, prepare serial twofold dilutions of **colistin** horizontally (e.g., across columns 1-10) in CAMHB.
  - Prepare serial twofold dilutions of the partner antibiotic vertically (e.g., down rows A-G) in CAMHB.
  - The final plate should contain a grid of wells with varying concentrations of both antibiotics.
  - Include control wells for each antibiotic alone (to determine the Minimum Inhibitory Concentration - MIC), as well as a growth control (no antibiotic) and a sterility control (no bacteria).

- Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100  $\mu$ L).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Data Interpretation:
  - Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
  - Calculate the FIC for each drug:
    - $FIC\text{ of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
    - $FIC\text{ of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
  - Calculate the FICI:  $FICI = FIC\text{ of Drug A} + FIC\text{ of Drug B}.$
  - Interpret the results as follows:
    - Synergy:  $FICI \leq 0.5$
    - No interaction (Additive or Indifference):  $0.5 < FICI \leq 4.0$
    - Antagonism:  $FICI > 4.0$

[Click to download full resolution via product page](#)

### Checkerboard Assay Workflow

## Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

- Sterile culture tubes or flasks
- CAMHB
- Bacterial suspension equivalent to a 0.5 McFarland standard
- Stock solutions of **colistin** and the partner antibiotic
- Shaking incubator (37°C)
- Sterile saline for serial dilutions
- Agar plates for colony counting
- Spectrophotometer (optional)
- Prepare Bacterial Inoculum: Prepare a bacterial suspension in CAMHB to a starting density of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL.
- Set up Test Conditions: Prepare culture tubes or flasks with the following conditions:
  - Growth control (no antibiotic)
  - **Colistin** alone at a specific concentration (e.g., 0.5x MIC, 1x MIC)
  - Partner antibiotic alone at a specific concentration
  - **Colistin** and the partner antibiotic in combination
- Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting:

- Perform serial tenfold dilutions of each aliquot in sterile saline.
- Plate the dilutions onto agar plates.
- Incubate the plates for 18-24 hours at 37°C.
- Count the number of colonies (CFU/mL) for each time point and condition.
- Data Interpretation:
  - Plot the log<sub>10</sub> CFU/mL versus time for each condition.
  - Synergy: A  $\geq 2$  log<sub>10</sub> decrease in CFU/mL between the combination and its most active single agent at a specific time point.
  - Bactericidal activity: A  $\geq 3$  log<sub>10</sub> decrease in CFU/mL from the initial inoculum.
  - Indifference:  $< 2$  log<sub>10</sub> change in CFU/mL between the combination and the most active single agent.
  - Antagonism: A  $> 2$  log<sub>10</sub> increase in CFU/mL between the combination and the least active single agent.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant *Klebsiella pneumoniae* isolates | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. In-vitro synergistic activity of colistin and meropenem against clinical isolates of carbapenem resistant *E.coli* and *Klebsiella pneumoniae* by checkerboard method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effect of Colistin and Rifampin Against Multidrug Resistant *Acinetobacter baumannii*: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [protocols for assessing colistin synergy with other antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560248#protocols-for-assessing-colistin-synergy-with-other-antibiotics>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)